3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide
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Overview
Description
3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two amino groups and two sulfonyl groups attached to a benzene ring. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process is carried out in a continuous flow microreactor system, which allows for precise control over reaction conditions and kinetics. The reaction conditions include the use of triethylamine as an acid-binding agent to prevent protonation of the raw material .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar continuous flow processes. The use of microreactor systems in industrial production ensures high yield and purity of the final product. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonamides. These products are often intermediates in the synthesis of more complex molecules used in pharmaceuticals and other applications .
Scientific Research Applications
3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
4-amino-3-methylphenol: This compound has similar functional groups but lacks the sulfonyl groups, making it less versatile in certain reactions.
3-amino-N-methylbenzenesulfonamide: This compound has a similar structure but with a methyl group instead of an amino group, affecting its reactivity and applications.
4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: This compound has a similar sulfonyl structure but with different substituents, leading to different chemical properties and uses.
Uniqueness
The uniqueness of 3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide lies in its dual amino and sulfonyl groups, which provide a high degree of reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
3-amino-N-(3-amino-4-methylphenyl)sulfonyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-9-3-5-11(7-13(9)15)22(18,19)17-23(20,21)12-6-4-10(2)14(16)8-12/h3-8,17H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUMPWATKXAELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC(=C(C=C2)C)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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